molecular formula C13H17FO B8003323 1-Allyl-3-butoxy-5-fluorobenzene

1-Allyl-3-butoxy-5-fluorobenzene

Cat. No.: B8003323
M. Wt: 208.27 g/mol
InChI Key: VGAYYIXPHUVVOX-UHFFFAOYSA-N
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Description

1-Allyl-3-butoxy-5-fluorobenzene (CAS 1443312-77-3) is a fluorinated aromatic compound of interest in advanced synthetic chemistry and materials science. With the molecular formula C13H17FO and a molecular weight of 208.27, it serves as a versatile building block for constructing more complex organic molecules . The incorporation of fluorine into organic compounds is a cornerstone of modern research, as it can profoundly alter a molecule's physical, chemical, and biological properties. It is estimated that about 20% of all marketed pharmaceuticals contain fluorine, which can improve metabolic stability, membrane permeability, and binding affinity . This compound is particularly valuable in transition-metal-catalyzed C-H functionalization chemistry. The fluorine substituent on the aromatic ring can enhance the reactivity of the ortho C-H bonds, enabling direct and selective functionalization that allows for more efficient, step-economical syntheses of valuable fluoroarene-containing targets . Such methodologies are critical for the greener synthesis of pharmaceuticals, agrochemicals, and advanced materials like organic light-emitting diodes (OLEDs) and semiconducting materials . Furthermore, structural analogs of this compound, specifically 1-allyl-3-benzoylthiourea derivatives, have been investigated for their potential antibacterial properties through molecular docking studies targeting the DNA gyrase enzyme, highlighting the relevance of this scaffold in medicinal chemistry research . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) and handle this material appropriately in a laboratory setting.

Properties

IUPAC Name

1-butoxy-3-fluoro-5-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FO/c1-3-5-7-15-13-9-11(6-4-2)8-12(14)10-13/h4,8-10H,2-3,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAYYIXPHUVVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=CC(=C1)CC=C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Allyl-3-butoxy-5-fluorobenzene can be achieved through several methods, including:

Industrial production methods for this compound may involve large-scale synthesis using these or similar routes, optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-Allyl-3-butoxy-5-fluorobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Allyl-3-butoxy-5-fluorobenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Allyl-3-butoxy-5-fluorobenzene involves its interaction with molecular targets through various pathways. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The allyl and butoxy groups can also modulate the compound’s properties and interactions with other molecules .

Comparison with Similar Compounds

1-Butoxy-2,3-difluorobenzene (CAS: 136239-66-2)

  • Structure : Benzene with butoxy (position 1) and two fluorine atoms (positions 2 and 3).
  • Substituent Positions: The butoxy group at position 1 versus position 3 in the target compound may lead to divergent steric and electronic environments.
  • Physical Properties: Higher polarity due to dual fluorine substituents, likely reducing solubility in nonpolar solvents relative to the target compound.

1-Chloro-3-ethenyl-5-fluorobenzene (CAS: 1602840-78-7)

  • Structure : Benzene with chloro (position 1), ethenyl (position 3), and fluorine (position 5).
  • Key Differences: Substituent Type: Chlorine (electron-withdrawing) vs. butoxy (electron-donating) at position 1. This contrast significantly impacts the aromatic ring’s electronic density and reactivity . Ethenyl vs.
  • Molecular Mass : 156.58 g/mol (vs. ~196 g/mol estimated for the target compound), reflecting differences in substituent size .

Allyl (3-methylbutoxy)acetate (CAS: 67634-00-8)

  • Structure : Acetate ester with allyl and branched butoxy groups.
  • Key Differences: Functional Group: The ester moiety introduces hydrolytic instability and polar character, unlike the non-esterified benzene core of the target compound . Branched vs. Linear Butoxy: The 3-methylbutoxy group may reduce crystallinity compared to the linear butoxy group in 1-Allyl-3-butoxy-5-fluorobenzene.

Fluorinated Benzene Derivatives with Trifluoromethyl/Nitro Groups

  • Examples : 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene (), 1-Bromo-3-iodo-5-trifluoromethylbenzene (CAS: 481075-59-6, ).
  • Key Differences: Electron-Withdrawing Effects: Trifluoromethyl (-CF₃) and nitro (-NO₂) groups are stronger electron-withdrawing groups than fluorine or butoxy, drastically reducing aromatic ring reactivity toward electrophiles . Hazard Profile: Bromo/iodo substituents (as in ) increase toxicity and environmental persistence compared to alkoxy or allyl groups .

Research Implications and Gaps

  • Applications : The allyl group in the target compound could enable polymerization or functionalization, contrasting with the inertness of trifluoromethyl derivatives .
  • Safety: Limited hazard data exist for the target compound, but analogues with halides (e.g., ) highlight the need for rigorous toxicity profiling.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-allyl-3-butoxy-5-fluorobenzene, and how can reaction conditions be standardized?

  • Methodology : Start with a fluorobenzene precursor (e.g., 3-butoxy-5-fluorobenzene) and introduce the allyl group via nucleophilic substitution or transition-metal-catalyzed coupling. For example, allylation can be achieved using allyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF . Monitor reaction progress via TLC or GC-MS. Purify via column chromatography using hexane/ethyl acetate gradients.

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., allyl protons at δ 5.0–6.0 ppm, fluorine-induced deshielding for aromatic protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict electronic effects of substituents (fluorine’s electron-withdrawing nature, allyl group’s conjugation) .

Q. What solvents and storage conditions are recommended for handling this compound?

  • Methodology : Use inert solvents like dichloromethane or THF for reactions. Store at 0–6°C in amber vials under nitrogen to prevent degradation via allyl group oxidation or hydrolysis of the ether linkage .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Steric Analysis : The bulky butoxy group at position 3 may hinder electrophilic substitution at adjacent positions.
  • Electronic Effects : Fluorine’s -I effect directs electrophiles to the para position (relative to fluorine). Test via nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃) .
  • Reaction Optimization : Compare yields under varying catalysts (e.g., Pd vs. Cu) and temperatures .

Q. How can researchers resolve contradictions between computational predictions and experimental spectral data?

  • Methodology :

  • Cross-Validation : Re-examine computational parameters (basis sets, solvation models). Compare with experimental IR/Raman spectra for vibrational mode alignment .
  • Isotopic Labeling : Use deuterated analogs to confirm peak assignments in NMR .
  • Collaborative Analysis : Share raw data via open-access platforms (e.g., Zenodo) for peer validation .

Q. What strategies mitigate instability during high-temperature reactions involving this compound?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., >150°C).
  • Additives : Use radical inhibitors (e.g., BHT) to suppress allyl group polymerization.
  • Alternative Conditions : Explore microwave-assisted synthesis to reduce reaction time and thermal stress .

Q. How can the compound’s potential as a ligand or intermediate in medicinal chemistry be evaluated?

  • Methodology :

  • Binding Assays : Screen against target proteins (e.g., kinases) using SPR or fluorescence polarization.
  • Derivatization : Introduce bioorthogonal handles (e.g., azides) via SNAr reactions for click chemistry applications .
  • Toxicity Profiling : Use in vitro assays (e.g., HepG2 cell viability) to assess biocompatibility .

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